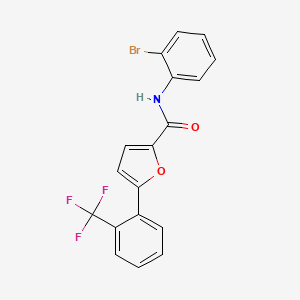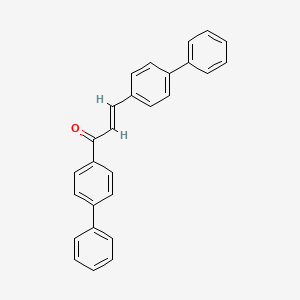
1,3-DI(1,1'-Biphenyl)-4-YL-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DI(1,1’-Biphenyl)-4-YL-2-propen-1-one: is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a propenone backbone substituted with biphenyl groups, which contribute to its stability and reactivity. Its molecular structure allows for interesting interactions in both chemical and biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI(1,1’-Biphenyl)-4-YL-2-propen-1-one typically involves the condensation of 1,1’-biphenyl-4-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,3-DI(1,1’-Biphenyl)-4-YL-2-propen-1-one can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-DI(1,1’-Biphenyl)-4-YL-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
1,3-DI(1,1’-Biphenyl)-4-YL-2-propen-1-one has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to inhibit lipid peroxidation.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,3-DI(1,1’-Biphenyl)-4-YL-2-propen-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound’s structure allows it to interact with cellular membranes and enzymes, thereby modulating oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
1,3-DI(1,1’-Biphenyl)-4-YL-2-propen-1-one can be compared with other similar compounds, such as:
1,3-Di(9H-carbazol-9-yl)benzene: Known for its use in organic light-emitting diodes (OLEDs) due to its excellent thermal and photochemical stability.
1,3-Di([1,1’-biphenyl]-3-yl)urea: Exhibits antioxidant properties and is studied for its potential therapeutic applications.
1,3-Diisopropylbenzene: Used in the production of various industrial chemicals and materials.
Propriétés
Numéro CAS |
853650-64-3 |
|---|---|
Formule moléculaire |
C27H20O |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
(E)-1,3-bis(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H20O/c28-27(26-18-16-25(17-19-26)23-9-5-2-6-10-23)20-13-21-11-14-24(15-12-21)22-7-3-1-4-8-22/h1-20H/b20-13+ |
Clé InChI |
GTJVCHVSXJDZSX-DEDYPNTBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


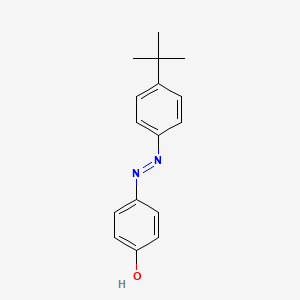
![2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid](/img/structure/B11942465.png)
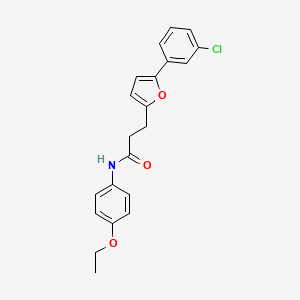

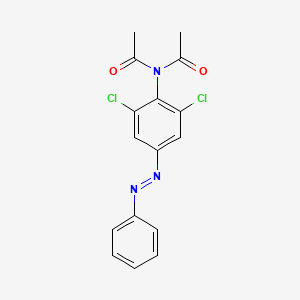
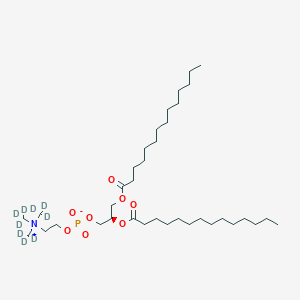
![Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942496.png)

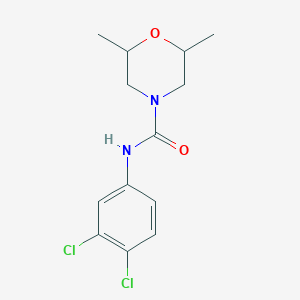


![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
